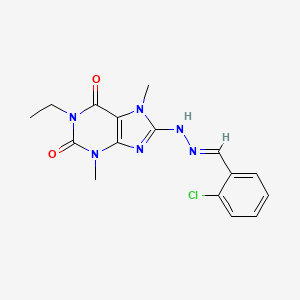

(E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione

CAS No.: 1203446-10-9

Cat. No.: VC7542487

Molecular Formula: C16H17ClN6O2

Molecular Weight: 360.8

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1203446-10-9 |

|---|---|

| Molecular Formula | C16H17ClN6O2 |

| Molecular Weight | 360.8 |

| IUPAC Name | 8-[(2E)-2-[(2-chlorophenyl)methylidene]hydrazinyl]-1-ethyl-3,7-dimethylpurine-2,6-dione |

| Standard InChI | InChI=1S/C16H17ClN6O2/c1-4-23-14(24)12-13(22(3)16(23)25)19-15(21(12)2)20-18-9-10-7-5-6-8-11(10)17/h5-9H,4H2,1-3H3,(H,19,20)/b18-9+ |

| Standard InChI Key | GLYRAJSDXLNCAD-GIJQJNRQSA-N |

| SMILES | CCN1C(=O)C2=C(N=C(N2C)NN=CC3=CC=CC=C3Cl)N(C1=O)C |

Introduction

(E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family. It is characterized by the presence of a hydrazine group and a chlorobenzylidene moiety, contributing to its unique chemical properties and potential biological activities. This compound is classified as a hydrazone due to the presence of a hydrazine linkage.

Synthesis

The synthesis of (E)-8-(2-(2-chlorobenzylidene)hydrazinyl)-1-ethyl-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves a condensation reaction between an appropriate hydrazine derivative and a substituted aldehyde or ketone. This method allows for the formation of the hydrazone linkage, which is crucial for the compound's biological activity.

Potential Applications

This compound has been studied for its potential applications in medicinal chemistry, particularly in the development of antiproliferative agents. The mechanism of action is not fully elucidated but is believed to involve interactions that may influence its biological activity, such as participating in reactions typical for purines and hydrazones.

Research Findings

Research continues into optimizing this compound's structure for enhanced efficacy and reduced toxicity in therapeutic applications. The compound's potential in various fields, including cancer treatment and other diseases, is being explored through modifications of its chemical structure to enhance pharmacological properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume